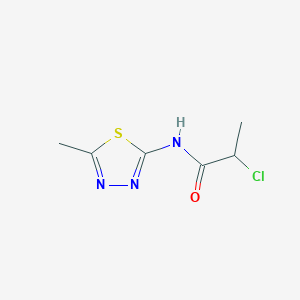

2-cloro-N-(5-metil-1,3,4-tiadiazol-2-il)propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C6H8ClN3OS and its molecular weight is 205.66. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- En un estudio utilizando el modelo de pentilentetrazol (PTZ), este compuesto demostró efectos anticonvulsivos . La investigación adicional podría explorar su mecanismo de acción y posibles aplicaciones clínicas en el tratamiento de la epilepsia.

- Los derivados de tiadiazol han mostrado promesa como agentes anticancerígenos. En particular, este compuesto exhibió una citotoxicidad significativa contra las células Panc-1 (con una IC50 de 12.79 μM) comparable a la de sorafenib (IC50 de 11.50 μM) . Investigar su modo de acción y posibles sinergias con otros fármacos anticancerígenos podría ser valioso.

- Los compuestos que contienen imidazol, incluido este derivado de tiadiazol, se han explorado para varios fines terapéuticos. Su potencial como agentes antimicrobianos, fármacos antiinflamatorios o inhibidores enzimáticos merece una investigación adicional .

Actividad Anticonvulsiva

Propiedades Anticancerígenas

Compuestos que Contienen Imidazol

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the interest in related compounds for their urease inhibitory activities , it would be interesting to explore whether 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide exhibits similar activities.

Mecanismo De Acción

Target of Action

It is known that thiadiazole derivatives, which include 2-chloro-n-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, have been studied for their interaction with various biological targets .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The good liposolubility of thiadiazole derivatives, attributed to the presence of the sulfur atom, suggests they may have favorable pharmacokinetic properties .

Result of Action

It is known that thiadiazole derivatives can display various biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests they may be influenced by the cellular environment .

Análisis Bioquímico

Biochemical Properties

Thiadiazole derivatives, to which this compound belongs, have been found to exhibit various biological activities, including anticancer , neuroprotective , antibiotic , antiviral , antifungal , and β-glucuronidase inhibition activities

Cellular Effects

Some thiadiazole derivatives have been found to induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase

Molecular Mechanism

Inhibition of Hsp90 results in the degradation of several oncoproteins .

Propiedades

IUPAC Name |

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c1-3(7)5(11)8-6-10-9-4(2)12-6/h3H,1-2H3,(H,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEJDEQJFVLHEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)

![(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480316.png)

![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)